molecular formula C10H15N3S B5759015 6-(1-azepanyl)-3(2H)-pyridazinethione

6-(1-azepanyl)-3(2H)-pyridazinethione

Cat. No. B5759015
M. Wt: 209.31 g/mol
InChI Key: QQQQQHJAIOJHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-azepanyl)-3(2H)-pyridazinethione, also known as APD-356, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazines and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 6-(1-azepanyl)-3(2H)-pyridazinethione is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Additionally, it has been shown to activate various cellular pathways that are involved in cell survival and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(1-azepanyl)-3(2H)-pyridazinethione are diverse and complex. This compound has been shown to have significant antioxidant activity, which may contribute to its anti-inflammatory and neuroprotective properties. It has also been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and metastasis. Additionally, 6-(1-azepanyl)-3(2H)-pyridazinethione has been shown to have a positive effect on cellular signaling pathways that are involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(1-azepanyl)-3(2H)-pyridazinethione in lab experiments include its ability to selectively target cancer cells and its potential neuroprotective properties. Additionally, this compound has been shown to have low toxicity in animal studies, making it a potentially safe candidate for further research. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on 6-(1-azepanyl)-3(2H)-pyridazinethione. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Further studies are also needed to determine the potential side effects of this compound and its safety in humans. Finally, more research is needed to explore the potential use of 6-(1-azepanyl)-3(2H)-pyridazinethione in combination with other drugs or therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(1-azepanyl)-3(2H)-pyridazinethione is a multi-step process that involves the reaction of various chemical reagents. The most common method for synthesizing this compound involves the reaction of 2,6-dichloropyridazine with 1-azepanethiol in the presence of a base such as sodium hydride. The resulting product is then treated with an acid to yield 6-(1-azepanyl)-3(2H)-pyridazinethione. This method has been optimized to produce high yields of the compound and has been used in various research studies.

Scientific Research Applications

6-(1-azepanyl)-3(2H)-pyridazinethione has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant activity against various types of cancer cells, including breast, lung, and prostate cancer. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to protect against oxidative stress. In addition, 6-(1-azepanyl)-3(2H)-pyridazinethione has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(azepan-1-yl)-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c14-10-6-5-9(11-12-10)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQQQHJAIOJHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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